molecular formula C16H24ClN3O3 B1404745 tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate CAS No. 1227954-32-6

tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate

Cat. No.: B1404745
CAS No.: 1227954-32-6
M. Wt: 341.83 g/mol
InChI Key: GJJZDUYXYOCQKE-UHFFFAOYSA-N
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Description

tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and linked to a chloropyridinyl ether chain, makes it a versatile intermediate for the synthesis of more complex molecules. Compounds within this chemical class are frequently employed in the discovery and development of targeted therapies. Specifically, tert-butyl piperazine carboxylate derivatives are established as key scaffolds in the preparation of potent kinase inhibitors and have demonstrated utility in research programs aimed at developing novel antagonists for pain management targets, such as the transient receptor potential vanilloid 1 (TRPV1) . The presence of the Boc-protected piperazine and the chloropyridine moiety offers defined sites for further synthetic modification, allowing researchers to efficiently create diverse compound libraries for biological screening. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-[2-(2-chloropyridin-3-yl)oxyethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O3/c1-16(2,3)23-15(21)20-9-7-19(8-10-20)11-12-22-13-5-4-6-18-14(13)17/h4-6H,7-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJZDUYXYOCQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate Intermediate

This intermediate is a crucial precursor and is synthesized by halogenation of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.

Step Reagents & Conditions Yield Notes
Halogenation of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate Carbon tetrabromide (CBr4), triphenylphosphine (PPh3) in dichloromethane (DCM), 0–20°C, 20 h 78–83.7% Reaction involves Appel reaction converting alcohol to bromide; reaction mixture purified by silica gel chromatography; product is a colorless oil or yellow solid.
Alternative solvent: tetrahydrofuran (THF) with CBr4 and PPh3, stirred 20 h Similar yields reported Purification by silica gel chromatography; MS confirms molecular ion at m/z 295 (M+H)+.

This halogenation step is well-documented and yields high purity bromide intermediate suitable for further substitution.

Coupling of the Bromide Intermediate with 2-Chloropyridin-3-ol

The key ether bond formation is achieved by nucleophilic substitution of the bromide with the phenolic oxygen of 2-chloropyridin-3-ol.

Step Reagents & Conditions Yield Notes
Reaction of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate with 2-chloropyridin-3-ol Potassium carbonate (K2CO3) or cesium hydroxide (CsOH) as base, in polar aprotic solvent such as DMF or acetone, reflux or elevated temperature, 18–48 h 21–70% Base deprotonates 2-chloropyridin-3-ol to form phenolate nucleophile that attacks bromide; inert atmosphere often used; purification by chromatography or preparative TLC.

For example, refluxing bromide intermediate with 2-chloropyridin-3-ol and potassium carbonate in acetone for 48 h afforded the product in moderate yield (~21%). Other bases and solvents such as cesium hydroxide in DMF also promote the reaction efficiently.

Alternative Photocatalytic Method for Related Piperazine Derivatives

A novel preparation method reported for related tert-butyl 4-(aminopyridin-3-yl)piperazine-1-carboxylates involves:

  • Photocatalytic coupling using acridine salt as photocatalyst.
  • Light irradiation in presence of oxidant.
  • One-step synthesis from 2-aminopyridine and piperazine-1-tert-butyl formate.

This method reduces byproducts, avoids heavy metals and hydrogen gas, and is environmentally friendly. Although this method is for aminopyridinyl derivatives, it suggests potential for adapting photocatalysis to the chloropyridinyl ether synthesis.

Reaction Conditions and Yields Summary Table

Step Reactants Reagents & Solvent Conditions Yield (%) Notes
1 tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate CBr4, PPh3, DCM or THF 0–20°C, 20 h 78–83.7 Appel halogenation to bromide intermediate
2 Bromide intermediate + 2-chloropyridin-3-ol K2CO3 or CsOH, DMF or acetone Reflux or 50–75°C, 18–48 h 21–70 Nucleophilic substitution to form ether
3 (alternative) 2-aminopyridine + piperazine-1-tert-butyl formate Acridine salt photocatalyst, oxidant, solvent Light irradiation, ambient temp Not reported for chloropyridinyl ether Photocatalytic direct coupling (related compounds)

Experimental Notes and Considerations

  • Purification : Silica gel chromatography is the standard purification method for intermediates and final products.
  • Solvent choice : Dichloromethane and tetrahydrofuran are common for halogenation; polar aprotic solvents like DMF or acetone are preferred for nucleophilic substitution.
  • Bases : Potassium carbonate and cesium hydroxide are effective for phenolate formation.
  • Temperature control : Cooling to 0°C during halogenation improves selectivity; reflux or elevated temperature is needed for substitution.
  • Environmental and safety aspects : Avoiding heavy metals and hydrogen gas is beneficial; photocatalytic methods offer greener alternatives.
  • Yields : Moderate to high yields are achievable with optimized conditions; some coupling steps may require longer reaction times or excess base.

Chemical Reactions Analysis

General Reactivity of Chloropyridine Moieties

Chloropyridine derivatives are versatile intermediates in cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : Chloropyridines react with boronic acids under palladium catalysis. In , tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate underwent coupling with aryl boronic acids using Pd₂(dba)₃ and ligands like BINAP or Xantphos (yields: 76–21.43%) .

  • Buchwald-Hartwig Amination : Chloropyridines participate in aryl amination. A similar compound, tert-butyl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate, reacted with benzophenone imine in toluene at 100°C using Pd₂(dba)₃ and BINAP .

Piperazine-Boc Deprotection

The tert-butoxycarbonyl (Boc) group on piperazine is typically removed under acidic conditions:

  • HCl in Dioxane/DCM : In , Boc-protected piperazine derivatives were treated with 4M HCl in dioxane/dichloromethane to yield the free piperazine hydrochloride (quantitative conversion) .

Ether Linkage Stability

The ethyloxy linker in the target compound may undergo:

  • Nucleophilic Substitution : The 2-chloropyridin-3-yl group could react with nucleophiles (e.g., amines, alkoxides) at elevated temperatures.

  • Oxidative Cleavage : Ethylene glycol derivatives are susceptible to oxidation, though no direct evidence is available for this specific structure.

Comparative Reaction Table

Reaction TypeExample from LiteratureConditionsYield
Suzuki Couplingtert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate + Aryl boronic acid Pd₂(dba)₃, BINAP, Cs₂CO₃, toluene, 100°C76%
Boc Deprotectiontert-Butyl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate → Piperazine HCl 4M HCl in dioxane/DCM, rt100%
Nucleophilic Aromatic Substitution2-Bromo-5-nitropyridine + Boc-piperazine K₂CO₃, DMSO, 50°C93%

Hypothetical Reaction Pathways

  • Cross-Coupling :
    The 2-chloropyridin-3-yl group may undergo Pd-catalyzed coupling with boronic acids or amines.

    • Example:

      Target Compound+Ar B OH 2Pd ligandAryl substituted Product\text{Target Compound}+\text{Ar B OH }_2\xrightarrow{\text{Pd ligand}}\text{Aryl substituted Product}
  • Boc Removal :
    Acidic treatment (e.g., TFA or HCl) would cleave the Boc group, yielding a free piperazine for further functionalization.

  • Ether Cleavage :
    Strong acids (e.g., HBr/AcOH) or Lewis acids (e.g., BBr₃) could cleave the ethyloxy bridge, though this might degrade the pyridine ring.

Research Gaps and Recommendations

  • No direct data exists for reactions involving the 2-[(2-chloropyridin-3-yl)oxy]ethyl side chain. Experimental validation is required.

  • Prioritize Pd-mediated couplings or SNAr reactions for derivatization, leveraging precedents from .

Scientific Research Applications

Pharmacological Research

  • P2X4 Receptor Antagonism : Research has indicated that compounds similar to tert-butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate can act as antagonists for the P2X4 receptor, which is implicated in neuroinflammation and chronic pain management . This makes it a candidate for developing new analgesics.
  • Antidepressant Activity : Studies have suggested that piperazine derivatives can exhibit antidepressant-like effects. The modulation of neurotransmitter systems by this compound may provide insights into new treatments for depression and anxiety disorders.

Synthesis of Derivatives

  • The compound serves as a precursor for synthesizing various derivatives that may enhance pharmacological properties or reduce side effects. For instance, modifications to the piperazine ring or the introduction of different substituents can yield compounds with improved bioactivity or selectivity.

Case Study 1: P2X4 Receptor Antagonists

A study published in Wiley Online Library explored the efficacy of piperazine-based compounds as P2X4 receptor antagonists. It was found that certain derivatives exhibited significant inhibition of receptor activity, suggesting potential therapeutic applications in treating conditions associated with chronic pain and inflammation .

Case Study 2: Antidepressant Properties

In another investigation, researchers synthesized several piperazine derivatives, including those related to this compound. The compounds were evaluated for their antidepressant-like effects in animal models, demonstrating promising results that warrant further exploration in clinical settings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and chloropyridinyl moiety can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound’s structural analogs differ primarily in the substituents attached to the piperazine core. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Structure Key Properties Biological Activity (if reported) References
Target Compound C₁₆H₂₄ClN₃O₃ 341.84 2-Chloropyridin-3-yloxyethyl High lipophilicity due to aromatic Cl; ether linkage enhances solubility Intermediate in drug synthesis
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate C₁₄H₂₇N₃O₂ 269.38 Piperidin-4-yl Reduced aromaticity; increased basicity (piperidine N) Not specified; structural similarity score: 0.92–0.96
tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate C₁₅H₂₀ClN₅O₄ 393.81 6-Chloro-3-nitropyridin-2-yl Nitro group increases reactivity; Cl and NO₂ enhance electron-withdrawing effects Not reported
tert-Butyl 4-(3-chloropropyl)piperazine-1-carboxylate C₁₂H₂₃ClN₂O₂ 262.78 3-Chloropropyl Flexible alkyl chain; higher lipophilicity Intermediate in medicinal chemistry
tert-Butyl 4-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate C₁₉H₂₆N₆O₂ 376.45 4-(1H-1,2,4-Triazol-1-yl)phenyl Triazole ring introduces hydrogen-bonding potential Potential kinase inhibitor (structural inference)

Key Observations :

  • Electronic Effects : The target compound’s 2-chloropyridinyl group provides both aromaticity and electron-withdrawing properties, contrasting with the nitro group in and the basic piperidine in .
  • Lipophilicity : Chloroalkyl substituents (e.g., ) increase hydrophobicity, while ether-linked pyridines (target compound) balance solubility and membrane permeability.

Physicochemical and Pharmacokinetic Insights

  • Target Compound : Predicted LogP ~2.5 (estimated from structural analogs), indicating moderate lipophilicity. The ether oxygen may improve aqueous solubility compared to purely alkyl-substituted analogs .
  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate : Higher basicity (piperidine pKa ~11) could limit blood-brain barrier penetration, unlike the target compound’s neutral pyridine.

Biological Activity

tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate (referred to as Compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of Compound 1, including its mechanism of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₁₆H₂₄ClN₃O₃
  • Molecular Weight : 341.84 g/mol
  • CAS Number : 1227954-32-6

Compound 1 is believed to interact with specific neurotransmitter receptors, particularly dopamine receptors. Research indicates that it may act as a selective agonist for the D3 dopamine receptor, which is implicated in neuroprotection and modulation of dopaminergic signaling pathways. This selectivity is crucial as it may reduce the side effects commonly associated with broader-spectrum dopamine agonists.

Biological Activity Overview

The biological activity of Compound 1 has been investigated in several studies, highlighting its potential neuroprotective effects and interactions with various biological systems.

Neuroprotective Effects

Studies have shown that compounds similar to Compound 1 exhibit neuroprotective properties, particularly against neurodegenerative conditions. For instance, research on D3 receptor agonists indicates their efficacy in protecting against MPTP-induced neurodegeneration in animal models . The neuroprotective effect is attributed to the modulation of dopaminergic pathways, which may help mitigate oxidative stress and inflammation in neuronal tissues.

In Vitro Studies

In vitro studies have demonstrated that Compound 1 can enhance cell viability in neuronal cultures exposed to toxic agents such as amyloid-beta (Aβ) peptides. This suggests a potential role in Alzheimer’s disease research, where Aβ accumulation is a hallmark of pathology .

Case Studies and Research Findings

StudyFindings
Dopamine Receptor Agonist Study Demonstrated that D3R-preferring compounds like Compound 1 promote β-arrestin translocation and G protein activation, enhancing neuroprotection .
Neuroprotection Against Aβ In vitro testing showed that Compound 1 improves astrocyte viability when exposed to Aβ, indicating its protective role against neurotoxicity .
Structure-Activity Relationship (SAR) Investigations into SAR revealed modifications that could enhance the efficacy and selectivity of piperazine derivatives for therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the biological activity of Compound 1, it is beneficial to compare it with other related compounds known for their pharmacological effects.

CompoundD3R Agonist ActivityD2R Antagonist ActivityNeuroprotective Potential
Compound 1HighLowYes
Compound A (similar structure)ModerateModerateYes
Compound B (different structure)LowHighNo

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a two-step approach involves:

Alkylation : Reacting tert-butyl piperazine-1-carboxylate with 2-[(2-chloropyridin-3-yl)oxy]ethyl bromide in a polar aprotic solvent (e.g., 1,4-dioxane) using potassium carbonate as a base at 110°C for 12 hours .

Purification : Silica gel chromatography (hexane:ethyl acetate gradients) yields the product with ~80% purity .

  • Key Data :

Reaction StepSolventBaseTemp. (°C)Time (h)Yield
Alkylation1,4-DioxaneK₂CO₃1101280%

Q. How is structural confirmation performed for this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the piperazine backbone (δ ~3.5 ppm for N–CH₂ groups) and tert-butyl group (δ ~1.4 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak (e.g., m/z 343 for C₁₃H₁₉BrN₄O₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in nucleophilic substitutions?

  • Analysis : Contradictory yields (e.g., 60% vs. 80%) arise from variations in solvent polarity, base strength, and reaction time. For example:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions .
  • Base Selection : Stronger bases (e.g., NaH) improve deprotonation but risk tert-butyl group cleavage .
    • Recommendation : Use design of experiments (DoE) to screen solvent/base combinations.

Q. What strategies resolve discrepancies in spectral data during structural characterization?

  • Case Study : Conflicting 1^1H NMR signals for the ethyloxy linker (δ 3.6–4.2 ppm) may stem from rotameric equilibria or solvent polarity effects.

  • Solution : Variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) can stabilize conformers for clearer assignments .

Q. How does the 2-chloropyridinyl group influence reactivity in downstream functionalization?

  • Mechanistic Insight : The electron-withdrawing chlorine atom activates the pyridine ring for Suzuki-Miyaura couplings or SNAr reactions.

  • Example : Cross-coupling with boronic acids at 80°C in THF/Pd(PPh₃)₄ yields biaryl derivatives for pharmacological screening .

Data Contradiction and Validation

Q. How should researchers validate purity when HPLC and NMR data conflict?

  • Methodology :

HPLC-MS : Correlate retention time with molecular ion peaks to detect co-eluting impurities.

2D NMR (HSQC/HMBC) : Resolve overlapping signals by mapping 1^1H-13^13C correlations .

Experimental Design Considerations

Q. What are the critical parameters for scaling up synthesis without compromising yield?

  • Key Factors :

  • Mixing Efficiency : Use high-shear mixers to prevent aggregation in viscous reaction mixtures.
  • Temperature Control : Exothermic reactions require jacketed reactors to maintain ≤110°C .

Safety and Handling

Q. What safety protocols are essential for handling intermediates with acute toxicity (e.g., H302)?

  • Recommendations :

  • PPE : Nitrile gloves, sealed goggles, and respiratory masks to avoid oral/ocular exposure .
  • Ventilation : Perform reactions in fume hoods with scrubbers for volatile byproducts (e.g., HCl gas) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate

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